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These application notes provide detailed protocols for non-radioactive methyltransferase

assays that utilize S-adenosyl-L-methionine (SAMe) as the methyl donor. These assays are

crucial tools for studying enzyme activity, screening for inhibitors, and understanding the role of

methyltransferases in various biological processes. The protocols outlined below describe

homogenous, universal assays applicable to a broad range of methyltransferases, including

those that act on DNA, proteins, RNA, and small molecules.[1][2][3]

Introduction to Non-Radioactive Methyltransferase
Assays
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group

from SAMe to their respective substrates.[4] Dysregulation of methyltransferase activity is

implicated in numerous diseases, making them attractive targets for drug discovery.[4]

Traditional radioactive assays, while sensitive, pose safety and disposal challenges.[5] Non-

radioactive assays offer safer, high-throughput alternatives for measuring methyltransferase

activity by detecting the universal product of the reaction, S-adenosyl-L-homocysteine (SAH).

[2][6]
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This document details two primary types of non-radioactive assays: a bioluminescent assay

and a fluorescence-based assay.

I. Bioluminescent Methyltransferase Assay (e.g.,
MTase-Glo™)
This assay provides a highly sensitive and robust method for measuring the activity of a wide

array of methyltransferases.[1][7] It is based on the quantification of SAH produced during the

methyltransferase reaction.[1][7] The assay is performed in a homogenous format, making it

ideal for high-throughput screening (HTS).[2][6]

Assay Principle
The bioluminescent assay is a coupled-enzyme reaction. After the methyltransferase reaction,

the generated SAH is converted to ADP in a reaction catalyzed by the MTase-Glo™ Reagent.

Subsequently, the MTase-Glo™ Detection Solution converts ADP to ATP, which is then used by

luciferase to generate a light signal.[8] The resulting luminescence is directly proportional to the

amount of SAH produced and, therefore, to the methyltransferase activity.[7]

Experimental Workflow Diagram
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Detection

1. Methyltransferase Reaction:
Enzyme + Substrate + SAM -> Methylated Substrate + SAH

2. Add MTase-Glo™ Reagent:
SAH -> ADP

3. Add MTase-Glo™ Detection Solution:
ADP -> ATP -> Light

4. Measure Luminescence

Click to download full resolution via product page

Caption: Bioluminescent Methyltransferase Assay Workflow.

Experimental Protocol
This protocol is adapted for a 384-well plate format, suitable for HTS.[6][7]

Materials:

MTase-Glo™ Methyltransferase Assay Kit (or equivalent)
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White, opaque 384-well assay plates

Purified methyltransferase enzyme

Substrate (e.g., peptide, protein, DNA)

S-adenosyl-L-methionine (SAM)

Reaction buffer specific to the methyltransferase

Plate-reading luminometer

Procedure:

Methyltransferase Reaction Setup:

Prepare a reaction mix containing the methyltransferase, its substrate, and reaction buffer.

Initiate the reaction by adding SAM. The final reaction volume is typically 5-20 µL.

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a

predetermined time (e.g., 60 minutes).

Stopping the Reaction and SAH Conversion:

Add 5 µL of MTase-Glo™ Reagent to each well to stop the methyltransferase reaction and

initiate the conversion of SAH to ADP.

Mix the plate gently and incubate at room temperature for 30 minutes.[6]

Signal Generation and Detection:

Add 10 µL of MTase-Glo™ Detection Solution to each well.

Mix the plate gently and incubate at room temperature for 30 minutes to allow for the

conversion of ADP to ATP and the subsequent luciferase reaction.[6]

Measure the luminescence using a plate-reading luminometer.
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Data Analysis and Quantitative Summary
The luminescent signal is proportional to the SAH concentration.[8] A standard curve can be

generated using known concentrations of SAH to quantify the amount of product formed.

Parameter Typical Value/Range Reference

Assay Format 96-, 384-, 1536-well plates [7][8]

SAH Detection Limit 20-30 nM [2][6]

Z' Factor > 0.7 [7][8]

Signal Half-life > 4 hours [8]

II. Fluorescence-Based Methyltransferase Assay
Fluorescence-based assays provide another robust and sensitive method for measuring

methyltransferase activity. These assays can be designed in various formats, including those

that rely on fluorescence polarization (FP) or time-resolved fluorescence resonance energy

transfer (TR-FRET).[9]

Assay Principle (Coupled-Enzyme FP Assay)
One common fluorescence-based method is a coupled-enzyme assay that ultimately produces

a change in fluorescence polarization.[9] In this system, the SAH produced by the

methyltransferase is converted to AMP through a series of enzymatic steps.[10] The resulting

AMP displaces a fluorescently labeled AMP tracer from an AMP-binding antibody. This

displacement leads to a decrease in the fluorescence polarization of the tracer, which can be

measured. The change in polarization is proportional to the amount of SAH produced.

Experimental Workflow Diagram
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Methyltransferase Reaction

SAH to AMP Conversion

FP Detection

Measurement

1. Methyltransferase Reaction:
Enzyme + Substrate + SAM -> Methylated Substrate + SAH

2. Add Coupling Enzymes:
SAH -> -> AMP

3. Add FP Reagents:
AMP displaces fluorescent tracer from antibody

4. Measure Fluorescence Polarization

Click to download full resolution via product page

Caption: Fluorescence Polarization Methyltransferase Assay Workflow.

Experimental Protocol
This protocol is generalized for a fluorescence polarization-based assay in a 384-well format.

Materials:

Fluorescence-based methyltransferase assay kit (e.g., Transcreener® EPIGEN SAH

Methyltransferase Assay)
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Black, low-volume 384-well assay plates

Purified methyltransferase enzyme

Substrate

S-adenosyl-L-methionine (SAM)

Reaction buffer

Plate reader capable of measuring fluorescence polarization

Procedure:

Methyltransferase Reaction Setup:

Set up the methyltransferase reaction as described in the bioluminescent assay protocol.

SAH Conversion and Detection:

Terminate the methyltransferase reaction and initiate the detection cascade by adding the

SAH detection mixture, which contains the coupling enzymes, the fluorescent tracer, and

the antibody.

Incubate the plate at room temperature for 60-90 minutes to allow the reactions to reach

equilibrium.

Measurement:

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission filters.

Data Analysis and Quantitative Summary
The decrease in fluorescence polarization is proportional to the concentration of SAH. A

standard curve can be generated by titrating SAH to correlate the change in millipolarization

(mP) units to the amount of product formed.
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Parameter Typical Value/Range Reference

Assay Format 384-, 1536-well plates [10][11]

Assay Window (mP) 78 - 84 mP [10]

Robust Z' Factor ~ 0.6 [10]

Inhibitor IC50 Determination Feasible and reproducible [11]

III. General Methyltransferase Reaction Signaling
Pathway
All SAMe-dependent methyltransferases follow a similar fundamental pathway where a methyl

group is transferred from the cofactor SAMe to a substrate, resulting in a methylated substrate

and the by-product SAH.

S-Adenosyl-L-methionine (SAMe)

Methyltransferase
Substrate

(Protein, DNA, RNA, etc.)

Methylated Substrate

S-Adenosyl-L-homocysteine (SAH)

Click to download full resolution via product page

Caption: General SAMe-Dependent Methyltransferase Reaction.

Conclusion
The non-radioactive methyltransferase assays described provide sensitive, reliable, and high-

throughput-compatible methods for studying methyltransferase activity. The choice between a

bioluminescent and a fluorescence-based assay will depend on the specific application,

available instrumentation, and the nature of the compounds being screened. Both assay

formats are powerful tools for academic research and drug discovery, enabling the identification

and characterization of novel methyltransferase modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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